Rat A3 Receptor Binding Affinity: Mpc-meca vs Cl-IB-MECA and NECA
Mpc-meca exhibits sub-nanomolar binding affinity at the rat adenosine A3 receptor with a pKi of 7.96 (Ki approximately 11 nM), representing an approximately 19-fold higher affinity than its affinity at rat A1 receptors (pKi 6.68, Ki 209 nM) [1]. In comparison, the prototypical A3 agonist Cl-IB-MECA displays markedly higher absolute affinity (Ki 0.33 nM) and greater A3/A1 selectivity (2500-fold), while the nonselective agonist NECA binds rat A3 with intermediate affinity (Ki 6.2 nM) but lacks any meaningful selectivity window . Mpc-meca thus occupies a distinct pharmacological niche between these reference compounds.
| Evidence Dimension | Binding affinity at rat adenosine A3 receptor |
|---|---|
| Target Compound Data | pKi 7.96 (Ki ≈11 nM) at rat A3 receptor |
| Comparator Or Baseline | Cl-IB-MECA: Ki 0.33 nM at human/rat A3; NECA: Ki 6.2 nM at human/rat A3 |
| Quantified Difference | Mpc-meca affinity ~33-fold lower than Cl-IB-MECA, ~1.8-fold lower than NECA at A3 |
| Conditions | Radioligand binding displacement; ChEMBL and Guide to Pharmacology curated data |
Why This Matters
Mpc-meca provides an intermediate-affinity A3 agonist tool for experimental designs requiring less than maximal A3 receptor occupancy compared with Cl-IB-MECA, enabling dose-response differentiation in functional assays.
- [1] MPC-MECA Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology, Ligand ID: 460 (rat A3: pKi 7.96; rat A1: pKi 6.68). View Source
